5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C11H15N3O2. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated triazole products.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazoline derivatives .
Scientific Research Applications
5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-Cyclohexyl-1H-pyrazole-4-carboxylic acid
- 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
Uniqueness
5-Cyclopentyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific cyclopentyl and cyclopropyl substituents, which confer distinct steric and electronic properties. These features can enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
5-cyclopentyl-1-cyclopropyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c15-11(16)9-10(7-3-1-2-4-7)14(13-12-9)8-5-6-8/h7-8H,1-6H2,(H,15,16) |
InChI Key |
UKCSCSDPITXCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(N=NN2C3CC3)C(=O)O |
Origin of Product |
United States |
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